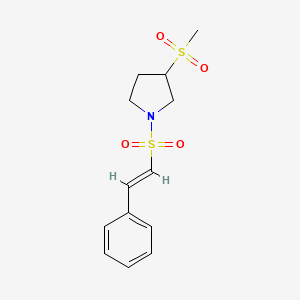
(E)-3-(methylsulfonyl)-1-(styrylsulfonyl)pyrrolidine
カタログ番号 B2887913
CAS番号:
1448140-04-2
分子量: 315.4
InChIキー: JMAAPKTUFLTCSL-CSKARUKUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(methylsulfonyl)-1-(styrylsulfonyl)pyrrolidine, also known as MSV, is a chemical compound that has been studied for its potential applications in scientific research. MSV is a member of the pyrrolidine family and is a potent inhibitor of the proteasome, a cellular complex responsible for the degradation of proteins. In
科学的研究の応用
Synthesis Techniques and Green Chemistry
- Synthesis and Green Metric Evaluation : Research has focused on the synthesis of related sulfone compounds, highlighting methods that improve green chemistry metrics, such as atom economy and reduced waste production. For instance, the modified synthesis of certain sulfone intermediates demonstrates advancements in efficient and environmentally friendly chemical synthesis techniques (Gilbile et al., 2017).
Catalytic Applications
- Efficient Stereoselective Michael Addition : Derivatives of pyrrolidine, such as "(2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine," have been shown to be effective organocatalysts for asymmetric Michael addition reactions, suggesting potential catalytic applications for similar structures in creating stereoselective chemical compounds (Singh et al., 2013).
Protective Groups in Synthesis
- Protecting Groups for NH in Various Molecules : Research indicates the use of related sulfonyl groups for protecting NH groups in the synthesis of complex molecules, demonstrating the versatility of sulfone functionalities in organic synthesis and potential applications in designing novel drugs or organic materials (Petit et al., 2014).
Antimicrobial Activity
- Novel Sulfone-Linked Bis Heterocycles : Studies on sulfone-linked bis heterocycles reveal their potential antimicrobial properties, suggesting the relevance of sulfone derivatives in developing new antimicrobial agents (Padmavathi et al., 2008).
特性
IUPAC Name |
3-methylsulfonyl-1-[(E)-2-phenylethenyl]sulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S2/c1-19(15,16)13-7-9-14(11-13)20(17,18)10-8-12-5-3-2-4-6-12/h2-6,8,10,13H,7,9,11H2,1H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMAAPKTUFLTCSL-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)S(=O)(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1CCN(C1)S(=O)(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(methylsulfonyl)-1-(styrylsulfonyl)pyrrolidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された


![6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride](/img/structure/B2887833.png)
![3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-(2-phenylethyl)urea](/img/structure/B2887834.png)
![Methyl 2-(1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamido)benzoate](/img/structure/B2887838.png)
![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide](/img/structure/B2887839.png)
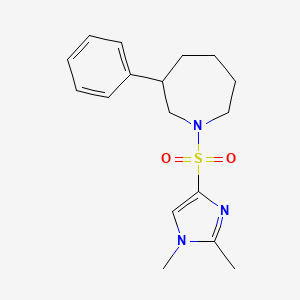
![Methyl 8-chloro-4-{[1-(3-methoxyphenyl)ethyl]amino}-2-oxo-1,2-dihydro-3-quinolinecarboxylate](/img/no-structure.png)
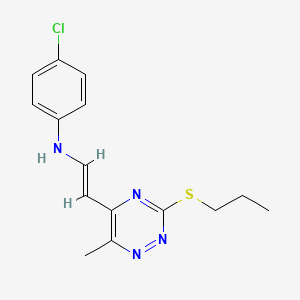
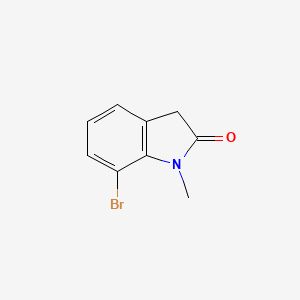
![4-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2887846.png)
![4-Bromo-2-{[(2-fluoro-4-methylphenyl)amino]methyl}phenol](/img/structure/B2887848.png)
![1-Benzyl-4-([1,3]thiazolo[4,5-c]pyridin-2-yl)piperazin-2-one](/img/structure/B2887849.png)
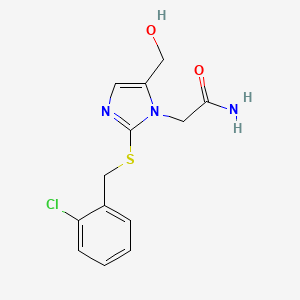
![N'-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoyl}-3,5-dimethoxybenzohydrazide](/img/structure/B2887853.png)